molecular formula C14H20N2O2 B2753180 N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1210176-80-9

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2753180
CAS No.: 1210176-80-9
M. Wt: 248.326
InChI Key: IWAIYELCIJUZMP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine scaffold, a nitrogen-containing heterocycle that is a privileged structure in the design of bioactive molecules due to its presence in numerous therapeutic agents . The 3-phenyl substitution and the N-(2-methoxyethyl)carboxamide side chain are functional groups that can be critical for interacting with biological targets and modulating the compound's physicochemical properties. Research into pyrrolidine-based compounds has demonstrated their significant therapeutic potential across various areas, including as anticancer, anti-inflammatory, and antiviral agents . This specific carboxamide derivative can serve as a key intermediate or final product for constructing diverse compound libraries in parallel synthesis approaches, which are valuable for establishing structure-activity relationships (SAR) . Furthermore, compounds with similar carboxamide linkages are frequently explored for their antimicrobial properties, though the specific activity of this molecule would require empirical validation . This product is intended for research applications such as in vitro biological screening, hit-to-lead optimization, and method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-10-8-15-14(17)16-9-7-13(11-16)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAIYELCIJUZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3-phenylpyrrolidine with 2-methoxyethylamine in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which facilitate the formation of derivatives with enhanced properties.

Biology

  • Biological Interactions : N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide is investigated for its interactions with biological macromolecules, such as enzymes and receptors. Studies focus on its binding affinities and potential therapeutic effects, making it a candidate for drug discovery .

Medicine

  • Therapeutic Potential : The compound is explored for its potential as a lead compound in drug development, particularly in targeting specific diseases through its interaction with biological pathways .

Materials Science

  • Thermoresponsive Polymers : this compound is utilized in the synthesis of thermoresponsive polymers. These materials exhibit phase transitions in response to temperature changes, making them suitable for applications in drug delivery systems and smart textiles .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisVersatile reactivity; multiple transformation pathways
BiologyBinding interactions with biological targetsPotential therapeutic effects; interaction studies ongoing
MedicineLead compound in drug discoveryInvestigated for specific disease targeting
Materials ScienceDevelopment of thermoresponsive polymersExhibits lower critical solution temperature (LCST) behavior

Case Study 1: Interaction Studies

In recent research, this compound was subjected to interaction studies focusing on its binding affinities with various enzymes. The findings indicated a significant binding affinity to specific targets, suggesting its potential use in developing inhibitors for certain biological pathways.

Case Study 2: Thermoresponsive Polymer Development

A study demonstrated that incorporating this compound into polymer matrices resulted in materials that could undergo significant changes in solubility at elevated temperatures. This property was quantified by measuring the cloud point temperature (Tcp), which increased with decreasing degrees of polymerization.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Biological Activity (Inferred/Reported) Reference
This compound Pyrrolidine - 3-Phenyl
- N-(2-methoxyethyl) carboxamide
Not reported (potential CNS or enzyme target) N/A
N-Methyl-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide Pyrrolidine - 3-Methyl(phenyl)amino
- N-methyl carboxamide
Possible kinase or receptor modulation
N,N-Diethyl-3-(phenylamino)pyrrolidine-1-carboxamide Pyrrolidine - 3-Phenylamino
- N,N-diethyl carboxamide
Unreported; likely intermediate or ligand
DprE1-IN-1 Pyrrolo[3,2-b]pyridine - Pyrrolopyridine core
- Pyrimidinylmethyl and hydroxyethyl substituents
Mycobacterium tuberculosis DprE1 inhibitor

Key Observations:

Substituent Effects: The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to the hydroxyethyl group in DprE1-IN-1, which could influence membrane permeability .

Biological Activity: While DprE1-IN-1 is a validated antitubercular agent, the biological role of the target compound remains speculative.

Comparison with Ionic Liquid Derivatives

highlights ionic liquids such as N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate (MEMPBF4), which share the N-(2-methoxyethyl)pyrrolidine motif but are quaternary ammonium salts. These compounds are used as electrolytes or solvents, emphasizing the versatility of the 2-methoxyethyl-pyrrolidine moiety in non-pharmaceutical applications .

Research Findings and Implications

  • Solubility and Pharmacokinetics : The 2-methoxyethyl group in the target compound likely enhances solubility compared to alkyl chains (e.g., N,N-diethyl in compounds) or hydroxyethyl groups (as in DprE1-IN-1), which may reduce metabolic instability .
  • Synthetic Utility : The compound could serve as a precursor for synthesizing quaternary ammonium salts (e.g., MEMPBF4 in ) or bioactive molecules via functionalization of the phenyl or carboxamide groups .
  • Knowledge Gaps: Direct pharmacological data (e.g., IC50, toxicity) are absent. Future studies should prioritize assays for antimicrobial, CNS, or enzymatic activity based on structural parallels to known inhibitors .

Biological Activity

N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its structural features that may influence biological activity. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2, with a molecular weight of approximately 264.34 g/mol. The structure features a pyrrolidine ring, a carboxamide functional group, and a methoxyethyl substituent, which contributes to its lipophilicity and potential interaction with biological targets.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with various receptors and enzymes involved in neurological pathways. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those related to pain and anxiety regulation.

Biological Activity

Pharmacological Effects:
Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including:

  • Analgesic Activity: Some studies suggest that pyrrolidine derivatives can alleviate pain through modulation of pain pathways.
  • Anxiolytic Effects: Similar compounds have demonstrated anxiolytic properties, potentially influencing GABAergic or serotonergic systems.
  • Anti-inflammatory Properties: Certain derivatives show promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes findings from various studies regarding the impact of different substituents on biological activity:

SubstituentEffect on ActivityReference
Methoxyethyl groupIncreased lipophilicity and potency
Phenyl groupEnhanced binding affinity
Carboxamide groupCritical for receptor interaction

Case Studies

Several studies have investigated the biological activity of similar pyrrolidine derivatives:

  • Study on Pain Modulation : A study demonstrated that a related compound significantly reduced pain responses in animal models by acting on opioid receptors, suggesting potential for this compound in pain management therapies.
  • Anxiety Reduction : Another research focused on the anxiolytic effects of pyrrolidine derivatives showed that modifications to the phenyl group could enhance efficacy in reducing anxiety-like behaviors in rodents.
  • Anti-inflammatory Mechanisms : A recent investigation into anti-inflammatory properties highlighted that certain pyrrolidine compounds could inhibit the production of TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-phenylpyrrolidine-1-carboxamide?

  • Methodology : Synthesis typically involves coupling pyrrolidine derivatives with methoxyethyl carbamoyl groups. For example, nucleophilic substitution of a pyrrolidine precursor with 2-methoxyethyl isocyanate under anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Characterization should include 1H^1H-NMR to confirm the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2) and LC-MS for molecular ion verification .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodology : Purity is best determined via HPLC (≥98% by area normalization, C18 column, acetonitrile/water mobile phase) . Stability studies should monitor degradation under varying pH (e.g., 1–13), temperature (4°C, 25°C, 40°C), and light exposure. Use LC-MS to identify decomposition products, such as hydrolyzed carboxamide or oxidized methoxy groups .

Q. What safety protocols are critical when handling This compound?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin contact, wash with soap and water for 15 minutes. Store in airtight containers at –20°C, desiccated, to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s pharmacokinetic properties?

  • Methodology : The methoxyethyl group enhances solubility in polar solvents (e.g., logP reduction by ~0.5–1.0 compared to alkyl analogs) . Assess metabolic stability via liver microsome assays (human/rat) to evaluate CYP450-mediated oxidation. Compare half-life (t1/2_{1/2}) with analogs lacking the methoxy group .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point variability)?

  • Methodology : Discrepancies may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Recrystallize from ethanol/water to isolate the most stable crystalline form .

Q. Can molecular docking predict binding interactions of this compound with biological targets?

  • Methodology : Use X-ray crystallography data from related pyrrolidine-carboxamide complexes (e.g., butyrylcholinesterase in ) to model binding. Dock the compound into the active site (e.g., using AutoDock Vina) and validate via mutagenesis studies targeting predicted interaction residues (e.g., π-π stacking with phenyl groups) .

Q. How does This compound compare to structurally similar compounds in receptor affinity assays?

  • Methodology : Conduct competitive binding assays (e.g., SPR or radioligand displacement) against targets like GPCRs or ion channels. Compare IC50_{50} values with analogs (e.g., N-(2-hydroxyethyl) derivatives) to quantify the methoxy group’s impact on affinity .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Cellular assays : Measure cytotoxicity (MTT assay) in HEK293 or HepG2 cells.
  • Enzyme inhibition : Test against serine hydrolases (e.g., cholinesterases) using Ellman’s method .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50} .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

  • Methodology : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80. For in vivo studies, use cyclodextrin-based formulations to enhance bioavailability .

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